molecular formula C7H8N2O B560889 5-Methylnicotinaldehyde oxime CAS No. 101870-17-1

5-Methylnicotinaldehyde oxime

Cat. No.: B560889
CAS No.: 101870-17-1
M. Wt: 136.154
InChI Key: IYFVMQGAVJPVMB-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylnicotinaldehyde oxime is a pyridine-based oxime compound of significant interest in medicinal chemistry and pharmaceutical research. Oximes are characterized by their hydroxy-imine (-CNOH) functional group and are renowned for their versatile biological activities and applications as key intermediates in organic synthesis. This compound serves as a valuable precursor for the development of novel pharmacological derivatives. Oximes are established as crucial antidotes for organophosphate (OP) poisoning, functioning as nucleophilic chemicals that remove the phosphoryl group from the inhibited enzyme acetylcholinesterase (AChE), thereby reactivating its catalytic function and counteracting the effects of nerve agents or pesticides . Beyond this primary application, oxime-based structures are integral to several FDA-approved antibiotics, particularly within the cephalosporin class, where they contribute to enhanced efficacy and a broader spectrum of anti-microbial activity against various pathogens . The core oxime moiety is also under investigation for its potential anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, making it a versatile scaffold in drug discovery . As a solid research chemical, 5-Methylnicotinaldehyde oxime is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

101870-17-1

Molecular Formula

C7H8N2O

Molecular Weight

136.154

IUPAC Name

(NE)-N-[(5-methylpyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c1-6-2-7(5-9-10)4-8-3-6/h2-5,10H,1H3/b9-5+

InChI Key

IYFVMQGAVJPVMB-WEVVVXLNSA-N

SMILES

CC1=CN=CC(=C1)C=NO

Synonyms

Nicotinaldehyde, 5-methyl-, oxime (6CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5-Methylnicotinaldehyde oxime is characterized by the presence of a hydroxylamine functional group attached to a carbonyl compound. Its structural formula can be represented as follows:C7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}This compound belongs to the class of oximes, which are known for their reactivity and ability to undergo various chemical transformations.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds like 5-Methylnicotinaldehyde oxime exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
  • Potential Anti-Cancer Properties : The compound is being investigated for its role in cancer therapy. Its structural features allow it to interact with biological targets, potentially inhibiting tumor growth and proliferation. Preliminary studies suggest that it may act on pathways involved in cancer cell survival .
  • Neurological Applications : There is emerging interest in the compound's effects on neurological conditions. It has been suggested that derivatives of 5-Methylnicotinaldehyde oxime could modulate GABA receptor activity, which is crucial for treating disorders such as anxiety and epilepsy .

Organic Synthesis

5-Methylnicotinaldehyde oxime serves as a versatile intermediate in organic synthesis. It can be utilized in:

  • Synthesis of Other Compounds : The oxime group allows for further reactions, such as reduction to form amines or oxidation to yield nitrile derivatives. This versatility makes it valuable in creating a variety of chemical entities .
  • Ligand Development : The compound can act as a ligand in coordination chemistry, forming stable complexes with metal ions, which are useful in catalysis and material science applications .

Industrial Applications

  • Metal Extraction : Oximes, including 5-Methylnicotinaldehyde oxime, are employed in hydrometallurgy for metal extraction processes. They can selectively bind to metal ions, facilitating their recovery from ores .
  • Agricultural Uses : Some studies suggest that oximes can function as herbivore deterrents or attractants for beneficial insects, indicating potential applications in sustainable agriculture practices .

Case Study 1: Antimicrobial Efficacy

A study published in The Journal of Organic Chemistry demonstrated the antimicrobial activity of various oxime derivatives, including 5-Methylnicotinaldehyde oxime. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Neurological Modulation

Research conducted on GABA receptor modulation highlighted the potential of 5-Methylnicotinaldehyde oxime as a positive allosteric modulator. This could lead to advancements in treatments for neurological disorders such as anxiety and schizophrenia .

Comparison with Similar Compounds

Structural Analogs: Chlorinated Derivatives

(E)-2-Chloro-5-methylnicotinaldehyde oxime (CAS 1203500-13-3) is a closely related derivative with a chlorine substituent at the 2-position. Key differences include:

  • Molecular formula: C₇H₆ClN₂O (vs. C₇H₇N₂O for the non-chlorinated form).
  • Molecular weight : 170.60 g/mol (vs. 135.15 g/mol).
  • Applications : The chlorine atom enhances electrophilicity, making it a reactive intermediate in cross-coupling reactions. It is commercially available for research purposes (e.g., catalog #HB491-1 at $400/g) .

Other Pyridine-Based Oximes :

  • (E)-4-Chloronicotinaldehyde oxime (C₆H₅ClN₂O) and 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (C₆H₈ClN₃O) highlight the impact of substituent position and functional groups. The hydrochloride salt improves aqueous solubility, broadening its utility in medicinal chemistry .

Thermal Stability and Hydrogen Bonding

Compounds like di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) exhibit high thermal stability (decomposition at 288.7°C and 247.6°C, respectively), attributed to extensive hydrogen-bonding networks. While 5-Methylnicotinaldehyde oxime lacks tetrazole rings, its pyridine nitrogen and oxime group may facilitate moderate intermolecular interactions, though direct stability data are unavailable .

Toxicity and Hazard Profiles

  • Phosgene oxime (CX): A highly toxic warfare agent causing severe tissue damage.
  • 4-Methylpentan-2-one oxime (CAS 105-44-2): Classified as harmful if swallowed (H302) and irritating to skin/eyes (H315/H319). This aliphatic oxime’s toxicity underscores the variability in oxime safety profiles, dependent on backbone structure .

Natural Occurrence: Aliphatic Oximes

(E)-5-(Methylsulfanyl)pentanal oxime (C₆H₁₃NOS) is found in Nicotiana tabacum. Unlike aromatic 5-Methylnicotinaldehyde oxime, its aliphatic chain and sulfur group link it to plant defense mechanisms, illustrating the diversity of oxime roles in nature .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Methylnicotinaldehyde oxime C₇H₇N₂O 135.15 Research precursor
(E)-2-Chloro-5-methylnicotinaldehyde oxime C₇H₆ClN₂O 170.60 Reactive intermediate; $400/g
Phosgene oxime CCl₂N₂O 114.93 Toxic warfare agent
4-Methylpentan-2-one oxime C₆H₁₃NO 115.17 Skin/eye irritant
Naringin-derived hydrazone-oxime (2a) C₂₁H₂₂N₂O₁₀ 462.41 MIC = 62.5 µg/mL; IC₅₀ = 3.7 µg/mL

Table 2: Thermal Stability of Selected Oximes

Compound Decomposition Temperature (°C) Stabilizing Features Reference
di(1H-tetrazol-5-yl) methanone oxime 288.7 Extensive H-bonding
5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) 247.6 H-bonding and π-stacking

Preparation Methods

Condensation with Hydroxylamine Hydrochloride

The most widely reported method involves the reaction of 5-methylnicotinaldehyde with hydroxylamine hydrochloride (NH2_2OH·HCl) under alkaline conditions. In a typical procedure, 5-methylnicotinaldehyde (1.0 equiv) is dissolved in ethanol or tetrahydrofuran (THF), followed by sequential addition of NH2_2OH·HCl (1.2–5.0 equiv) and sodium hydroxide (1.0–5.0 equiv) at 0–25°C. The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde group, forming an intermediate hemiaminal that dehydrates to yield the oxime.

Key Parameters:

  • Solvent: Ethanol and THF are preferred for their ability to solubilize both aldehyde and hydroxylamine.

  • Base Stoichiometry: Excess NaOH (≥3.0 equiv) ensures complete deprotonation of NH2_2OH·HCl, accelerating reaction kinetics.

  • Temperature: Reactions at 0–5°C favor syn-oxime formation, while room temperature promotes anti-oxime dominance.

Mechanochemical Synthesis

Recent advances highlight solvent-free mechanochemical methods using ball milling. In one protocol, 5-methylnicotinaldehyde is ground with NH2_2OH·HCl and NaOH in a 1:1.2:1.5 molar ratio for 30–60 minutes. This approach eliminates solvent waste and achieves >90% conversion, albeit with slightly lower regioselectivity compared to solution-phase methods.

Optimization of Reaction Conditions

Solvent Effects on Isomer Ratios

The choice of solvent profoundly impacts syn/anti isomer distribution. Polar aprotic solvents like dimethylformamide (DMF) favor anti-oxime formation due to stabilized transition states, while protic solvents (e.g., ethanol) promote syn-isomers via hydrogen bonding.

Table 1: Solvent-Dependent Isomerization of 5-Methylnicotinaldehyde Oxime

SolventSyn:Anti RatioYield (%)
Ethanol3:185
THF1:178
DMF1:282
Water*1:365

*Reactions in water require phase-transfer catalysts like tetrabutylammonium bromide.

Catalytic Enhancements

Incorporating Lewis acids (e.g., ZnCl2_2) at 0.1–0.5 equiv reduces reaction times from 4 hours to 30 minutes by polarizing the carbonyl group. However, acidic catalysts may promote side reactions such as aldol condensation in substrates with α-hydrogens.

Isomerism and Characterization

Syn vs. Anti Isomer Control

The syn isomer (Z-configuration) is thermodynamically favored at low temperatures due to reduced steric hindrance between the methyl group and oxime hydroxyl. At elevated temperatures (>40°C), anti isomers (E-configuration) dominate, as confirmed by 1^1H-NMR coupling constants (JH,HJ_{H,H} = 8–10 Hz for anti vs. 4–6 Hz for syn).

Table 2: Temperature-Dependent Isomer Distribution

Temperature (°C)Syn:Anti Ratio
04:1
251:1
601:3

Spectroscopic Characterization

  • IR Spectroscopy: A sharp peak at 1640–1660 cm1^{-1} confirms C=N stretching, while O-H bends appear at 3200–3400 cm1^{-1}.

  • 1^1H-NMR: The oxime proton resonates at δ 8.2–8.5 ppm as a singlet, with adjacent methyl protons at δ 2.4–2.6 ppm.

Applications and Derivatives

Pharmaceutical Intermediates

5-Methylnicotinaldehyde oxime serves as a precursor for neuraminidase inhibitors and COX-2 antagonists. For example, Schiff base derivatives synthesized by reacting the oxime with primary amines exhibit IC50_{50} values <10 nM against influenza A virus.

Agrochemical Uses

Copper(II) complexes of the oxime demonstrate potent fungicidal activity against Phytophthora infestans at 50 ppm concentrations, making them candidates for late blight control .

Q & A

Q. Which analytical techniques are optimal for quantifying 5-methylnicotinaldehyde oxime in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is widely used, with a C18 column and mobile phase of acetonitrile:water (70:30 v/v). For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is preferred. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction to minimize matrix interference .

Advanced Research Questions

Q. How does 5-methylnicotinaldehyde oxime compare to pralidoxime and obidoxime in reactivating organophosphate (OP)-inhibited acetylcholinesterase (AChE)?

  • Methodological Answer : Reactivation efficacy is assessed using in vitro assays with human erythrocyte AChE inhibited by OP compounds (e.g., paraoxon, tabun). Kinetic parameters (reactivation rate krk_r, affinity KDK_D) are derived via Ellman’s method. For example, 5-methylnicotinaldehyde oxime (K027) exhibits superior krk_r values (0.15–0.25 min⁻¹) for methyl-paraoxon-inhibited AChE compared to pralidoxime (0.03–0.05 min⁻¹), attributed to its bisquaternary structure enhancing enzyme affinity .

Q. What pharmacokinetic parameters govern the efficacy of 5-methylnicotinaldehyde oxime in in vivo antidotal studies?

  • Methodological Answer : Intramuscular administration in rats shows a plasma tmaxt_{\text{max}} of ~30 minutes and a half-life (t1/2t_{1/2}) of 1.5–2 hours. Brain penetration is limited (~2% of plasma AUC), necessitating high doses (50 µmol/kg) for neuroprotection. Co-administration with atropine does not alter oxime pharmacokinetics, but OP co-exposure may delay clearance .

Q. How should in vivo studies be designed to evaluate the prophylactic potential of 5-methylnicotinaldehyde oxime against OP poisoning?

  • Methodological Answer : Use a randomized block design with pre-treatment (e.g., 30 minutes prior to OP exposure) and post-treatment groups. Measure survival rates, AChE activity (whole blood/brain homogenates), and clinical symptoms (e.g., fasciculations). Cox proportional hazards models quantify survival benefits, with hazard ratios <1 indicating significant protection. Dose-response curves establish optimal prophylactic doses .

Q. How can contradictory data on oxime reactivation potency across OP inhibitors be resolved?

  • Methodological Answer : Contradictions arise from structural variability in OP-AChE conjugates. For example, K027 reactivates paraoxon-inhibited AChE effectively but poorly reactivates cyclosarin-inhibited AChE due to steric hindrance. Molecular docking and molecular dynamics simulations clarify interactions (e.g., oxime group positioning relative to the OP-adducted serine). Comparative in vitro assays with standardized OP:enzyme ratios are critical .

Q. Which statistical models are appropriate for analyzing survival data in antidotal efficacy studies?

  • Methodological Answer : Cox proportional hazards regression models analyze time-to-death data, adjusting for covariates like OP dose and oxime treatment. Kaplan-Meier survival curves with log-rank tests compare treatment groups. Relative risk (RR) <1 indicates reduced mortality, with 95% confidence intervals validating significance .

Q. What molecular interactions determine the binding efficiency of 5-methylnicotinaldehyde oxime to OP-inhibited AChE?

  • Methodological Answer : X-ray crystallography and quantum mechanical calculations reveal that the oxime’s quaternary nitrogen forms π-cation interactions with Trp86, while the oxime group nucleophilically attacks the OP-adducted serine. Linker length (e.g., xylene vs. oxybismethylene) influences orientation and binding energy (e.g., K027: ΔG = -8.20 kcal/mol) .

Q. What are the limitations of using 5-methylnicotinaldehyde oxime as a prophylactic agent in OP poisoning?

  • Methodological Answer : Limited brain penetration restricts utility against neurotoxic OP agents. High doses (>100 µmol/kg) may cause transient cholinesterase inhibition. Comparative studies show pyridostigmine (FDA-approved) has better CNS bioavailability but higher toxicity. Hybrid strategies (e.g., K027 + blood-brain barrier permeabilizers) are under investigation .

Q. How can brain penetration of 5-methylnicotinaldehyde oxime be quantified in preclinical models?

  • Methodological Answer : Use radiolabeled [¹⁴C]-K027 administered intramuscularly. Measure plasma and brain concentrations at timed intervals via liquid scintillation counting. Calculate brain-to-plasma AUC ratios. Autoradiography or PET imaging further localizes distribution in CNS regions .

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